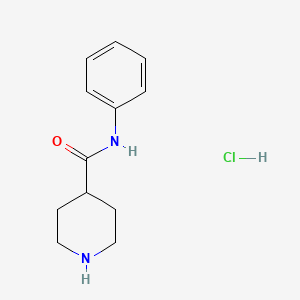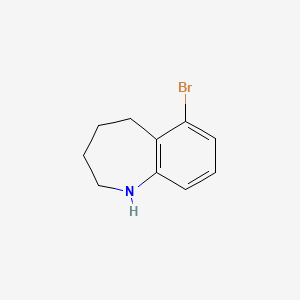
N-Phenyl-4-piperidinecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Phenyl-4-piperidinecarboxamide hydrochloride is a chemical compound that has been the subject of various research studies due to its potential applications in medicine and pharmacology. The compound is related to a class of synthetic analgesics and has been explored for its analgesic properties, as well as its role in inhibiting certain biological targets such as HIV-1 reverse transcriptase and acetylcholinesterase .
Synthesis Analysis
The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride and its derivatives involves several chemical reactions, starting from basic piperidine structures and introducing various functional groups to enhance the compound's pharmacological properties. For instance, the synthesis of diastereoisomers and enantiomers of related compounds has been reported, with some derivatives showing extremely potent analgesic activity . Additionally, the preparation of N-phenyl piperidine analogs has been explored, leading to the identification of active series against HIV-1 . The synthesis of carbon-14 labeled derivatives has also been described, which is useful for tracking the distribution of the compound in biological systems .
Molecular Structure Analysis
The molecular structure of N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. These studies have provided insights into the conformation of the piperidine ring and its interaction with other functional groups, which is crucial for understanding the compound's biological activity .
Chemical Reactions Analysis
N-Phenyl-4-piperidinecarboxamide hydrochloride and its derivatives undergo various chemical reactions that are essential for their pharmacological effects. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties has been shown to enhance anti-acetylcholinesterase activity . The compound's ability to form hydrogen bonds, as observed in crystal structures, may also contribute to its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Phenyl-4-piperidinecarboxamide hydrochloride, such as solubility, stability, and crystalline structure, are important for its application as a pharmaceutical agent. The crystal structure analysis has revealed the presence of intermolecular hydrogen bonds, which can influence the compound's solubility and stability . The pharmacokinetic profile of certain derivatives has been studied, showing good oral bioavailability in animal models, which is a desirable property for potential therapeutic agents .
Scientific Research Applications
Discovery of Inhibitors and Agonists
Inhibitors of Soluble Epoxide Hydrolase : Research led by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase, highlighting their potential in studying various disease models. The triazine heterocycle was crucial for potency and selectivity, demonstrating the compound's applicability in in vivo investigations for disease modulation (Thalji et al., 2013).
Antiviral Research : Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines, including N-Phenyl derivatives, as potent inhibitors of HIV-1 reverse transcriptase, showing broad potency against resistant mutant viruses. This line of research offers insights into the design of new antiviral agents (Tang et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel N-Phenyl piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest potential anticancer applications by inhibiting blood vessel formation and affecting DNA integrity (Kambappa et al., 2017).
Metabolic and Pharmacokinetic Profiles
Metabolic Disposition : Studies on Casopitant, a compound structurally related to N-Phenyl-4-piperidinecarboxamide hydrochloride, revealed insights into its absorption, metabolism, and elimination, providing a foundation for understanding the metabolic pathways of similar compounds (Miraglia et al., 2010).
Drug Interactions and Tissue Distribution : Research on Casopitant also delved into its potential drug-drug interactions and tissue distribution, highlighting the importance of understanding the pharmacokinetics and dynamics of piperidinecarboxamide derivatives for their safe and effective therapeutic use (Pagliarusco et al., 2011).
properties
IUPAC Name |
N-phenylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNAQHWGKAFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73415-85-7 |
Source


|
| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285878.png)

